molecular formula C16H11Cl2N7O B10913395 N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10913395
M. Wt: 388.2 g/mol
InChI Key: VKJFISAPNGNBNX-UHFFFAOYSA-N
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Description

N~2~-[4-Chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit specific enzymes involved in cell cycle regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4-Chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and triazolopyrimidine scaffolds. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

N~2~-[4-Chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N~2~-[4-Chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N2-[4-Chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of CDK2, an enzyme that regulates the cell cycle. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[4-Chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific structural features that confer high selectivity and potency as a CDK2 inhibitor. This makes it a promising candidate for further development as an anticancer agent .

Properties

Molecular Formula

C16H11Cl2N7O

Molecular Weight

388.2 g/mol

IUPAC Name

N-[4-chloro-1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C16H11Cl2N7O/c17-11-5-2-1-4-10(11)8-24-9-12(18)13(22-24)20-15(26)14-21-16-19-6-3-7-25(16)23-14/h1-7,9H,8H2,(H,20,22,26)

InChI Key

VKJFISAPNGNBNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C(=N2)NC(=O)C3=NN4C=CC=NC4=N3)Cl)Cl

Origin of Product

United States

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